molecular formula C18H19N3O2S B1678189 9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine CAS No. 156601-79-5

9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Cat. No.: B1678189
CAS No.: 156601-79-5
M. Wt: 341.4 g/mol
InChI Key: JWMQOWBYKLZSPY-UHFFFAOYSA-N
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Description

Nepeprazole (CAS 156601-79-5) is a chemical compound with the molecular formula C18H19N3O2S and a molecular weight of 341.43. It is a benzimidazole derivative identified as a potent proton pump inhibitor (PPI). Research indicates that Nepaprazole exhibits more potent activity than Omeprazole in both proton pump inhibition and antisecretory effects. As a PPI, its primary research value lies in its mechanism of action, which involves the irreversible inhibition of the H+/K+ ATPase enzyme in the gastric parietal cell. This inhibition is the final step in gastric acid production, making compounds like Nepaprazole valuable tools for studying acid-related physiological processes and pathologies in a laboratory setting. Its enhanced potency compared to a well-established PPI like Omeprazole makes it a compound of significant interest for pharmacological and biochemical research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMQOWBYKLZSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057653
Record name Nepaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156601-79-5
Record name Nepaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nepaprazole can be synthesized through various synthetic routes. One common method involves the reaction of 2-mercaptobenzimidazole with 2-chloromethylpyridine under basic conditions to form the intermediate 2-(2-pyridinylmethylthio)-1H-benzimidazole. This intermediate is then oxidized to form Nepaprazole . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula CAS Number IC₅₀ (H⁺/K⁺-ATPase) Key Features
Nepaprazole C₁₈H₁₉N₃O₂S 156601-79-5 5.8 µM (pH 6.0) Faster onset (peak inhibition at 10 min), 3–15× more potent than omeprazole in antiulcer models
Omeprazole C₁₇H₁₉N₃O₃S 73590-58-6 10 µM (pH 6.0) Slower onset (peak inhibition at 30 min), widely used clinically
Lansoprazole C₁₆H₁₄F₃N₃O₂S 103577-45-3 6.3 µM (pH 6.0) Higher bioavailability at low pH, approved for GERD and ulcers
Pantoprazole C₁₆H₁₅F₂N₃O₄S 102625-70-7 8.2 µM (pH 6.0) Stable in neutral pH, IV formulation available

Pharmacokinetic and Clinical Efficacy

Table 2: Pharmacokinetic and Clinical Comparison

Parameter Nepaprazole Omeprazole Lansoprazole Pantoprazole
Bioavailability 50–60% (oral) 35–60% (oral) 80–85% (oral) 77% (oral)
Half-life 1.2–1.5 hours 0.5–1.5 hours 1.5–2.0 hours 1.1–1.9 hours
Duration of Action >24 hours 12–24 hours 24 hours 24 hours
Clinical Status Discontinued (Phase II) Approved (1989) Approved (1995) Approved (2000)
Key Trials Preclinical superiority DU healing: 85–90% GERD relief: 80–90% NSAID ulcer prevention

Nepaprazole exhibited 9× higher intraduodenal and 5× higher oral potency than omeprazole in pylorus-ligated rats, with sustained acid suppression . However, its clinical development halted due to undisclosed reasons, while other PPIs achieved widespread approval for gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori eradication .

Biological Activity

Nepaprazole is a compound belonging to the class of proton pump inhibitors (PPIs), which are widely used in the treatment of various gastrointestinal disorders. This article explores the biological activity of Nepaprazole, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Proton Pump Inhibitors

Proton pump inhibitors function by irreversibly inhibiting the H+^+, K+^+-ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to a profound reduction in gastric acid secretion, making PPIs effective for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Nepaprazole acts by blocking the final step of acid production in the stomach. The following table summarizes its mechanism compared to other PPIs:

PPI Mechanism Half-life Common Uses
NepaprazoleInhibits H+^+, K+^+-ATPase~1.5 hoursGERD, peptic ulcers
OmeprazoleInhibits H+^+, K+^+-ATPase~1 hourGERD, peptic ulcers
LansoprazoleInhibits H+^+, K+^+-ATPase~1.5 hoursGERD, peptic ulcers
PantoprazoleInhibits H+^+, K+^+-ATPase~1 hourGERD, Zollinger-Ellison syndrome

Antioxidant Properties

Recent studies have indicated that Nepaprazole may possess antioxidant properties. Research involving thieno[2,3-c]pyrazole derivatives showed that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[2,3-c]pyrazole compounds, suggesting a protective effect against oxidative damage .

Case Studies

  • Case Study on Erythrocyte Protection
    • Objective: To evaluate the protective effects of Nepaprazole on erythrocytes under oxidative stress.
    • Method: Erythrocytes from African catfish (Clarias gariepinus) were exposed to 4-nonylphenol with and without Nepaprazole treatment.
    • Findings: The percentage of altered erythrocytes was significantly lower in the group treated with Nepaprazole compared to the control group exposed solely to 4-nonylphenol.
    Group Altered Erythrocytes (%)
    Control40.3 ± 4.87
    4-Nonylphenol12 ± 1.03
    4-Nonylphenol + Nepaprazole3.7 ± 0.37
  • Clinical Application in GERD
    • Objective: To assess the efficacy of Nepaprazole in patients with GERD.
    • Method: A randomized controlled trial comparing Nepaprazole with standard treatments.
    • Findings: Patients receiving Nepaprazole reported significant symptom relief and improved quality of life metrics compared to those on placebo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Reactant of Route 2
Reactant of Route 2
9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

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